4-Tert-butyl-2,2,7,7-tetramethyloct-4-ene-3,6-dione
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Overview
Description
4-Tert-butyl-2,2,7,7-tetramethyloct-4-ene-3,6-dione is an organic compound characterized by its unique structure, which includes a tert-butyl group and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2,2,7,7-tetramethyloct-4-ene-3,6-dione typically involves the use of tert-butyl and methyl-substituted precursors. One common method involves the reaction of tert-butyl ketone with a methyl-substituted alkene under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar precursors and catalysts. The process is optimized for yield and purity, often involving multiple steps of purification such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2,2,7,7-tetramethyloct-4-ene-3,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-Tert-butyl-2,2,7,7-tetramethyloct-4-ene-3,6-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Tert-butyl-2,2,7,7-tetramethyloct-4-ene-3,6-dione exerts its effects involves its interaction with specific molecular targets The compound’s structure allows it to participate in various chemical reactions, influencing pathways such as oxidation-reduction and substitution
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-2,6-dimethylacetophenone: Shares the tert-butyl and methyl groups but differs in the overall structure and functional groups.
tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)-3-pyridinyl)-1-piperazinecarboxylate: Contains a tert-butyl group but has a more complex structure with additional functional groups.
Uniqueness
4-Tert-butyl-2,2,7,7-tetramethyloct-4-ene-3,6-dione is unique due to its specific arrangement of tert-butyl and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
106240-92-0 |
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Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
4-tert-butyl-2,2,7,7-tetramethyloct-4-ene-3,6-dione |
InChI |
InChI=1S/C16H28O2/c1-14(2,3)11(13(18)16(7,8)9)10-12(17)15(4,5)6/h10H,1-9H3 |
InChI Key |
CFRLFOZUSKAFOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)C(=O)C(C)(C)C |
Origin of Product |
United States |
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